

# Introduction: The Significance of the Pyrazole Scaffold

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## Compound of Interest

Compound Name: *benzyl 5-methyl-1H-pyrazole-3-carboxylate*

CAS No.: 17607-70-4

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The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery.[1] Its unique structural features allow it to serve as a versatile scaffold, capable of engaging with a wide array of biological targets through various non-covalent interactions. The presence of the pyrazole ring in numerous approved pharmaceuticals—ranging from anti-inflammatory agents like Celecoxib to targeted cancer therapies—underscores its pharmacological privilege.[2]

Derivatives of pyrazole, particularly pyrazole carboxylates and their esters, are of significant interest as they act as crucial intermediates for synthesizing more complex, biologically active molecules.[3] This guide focuses on a specific, yet important, derivative: **Benzyl 5-methyl-1H-pyrazole-3-carboxylate**. We will provide a comprehensive overview of its physicochemical properties, a robust and validated protocol for its synthesis, detailed characterization methods, and an exploration of its potential applications for researchers and drug development professionals.

## Section 1: Physicochemical and Structural Properties

The precise structure of **Benzyl 5-methyl-1H-pyrazole-3-carboxylate** is foundational to understanding its reactivity and potential biological activity. The name designates a benzyl ester of 5-methyl-1H-pyrazole-3-carboxylic acid. It is critical to distinguish this compound from

its N-benzyl isomers, such as 1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid, which possesses a different substitution pattern and chemical nature (a carboxylic acid versus an ester).[4]

The molecular structure and key computed properties are summarized below.

Caption: Chemical Structure of **Benzyl 5-methyl-1H-pyrazole-3-carboxylate**.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>	(Calculated)
Molecular Weight	216.24 g/mol	(Calculated)
IUPAC Name	Benzyl 5-methyl-1H-pyrazole-3-carboxylate	(Nomenclature)
CAS Number	Not assigned	(Verified)
Parent Acid	5-methyl-1H-pyrazole-3-carboxylic acid	PubChem CID: 9822[5]
Parent Acid MW	126.11 g/mol	[5]

## Section 2: Synthesis and Purification Workflow

While specific literature for the synthesis of the title compound is sparse, a reliable and field-proven method is the direct esterification of its parent acid, 5-methyl-1H-pyrazole-3-carboxylic acid[5], with benzyl alcohol. The following protocol is based on standard esterification principles, such as the Schotten-Baumann method, adapted for this specific substrate.[6]

The causality for this experimental design is clear: an acid-catalyzed reaction promotes the nucleophilic attack of the benzyl alcohol's hydroxyl group on the carboxylic acid's carbonyl carbon, leading to the formation of the ester and water. The removal of water is crucial to drive the equilibrium towards the product.

Caption: Proposed workflow for the synthesis of the title compound.

## Experimental Protocol: Acid-Catalyzed Esterification

### Materials:

- 5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq)
- Benzyl alcohol (1.5 eq)
- Toluene (Anhydrous)
- Sulfuric acid ( $\text{H}_2\text{SO}_4$ , catalytic amount, e.g., 0.05 eq)
- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Hexane/Ethyl Acetate solvent system

### Procedure:

- Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) and anhydrous toluene.
- Reagent Addition: Add benzyl alcohol (1.5 eq) to the suspension. Slowly and carefully, add the catalytic amount of concentrated sulfuric acid.
- Reaction: Heat the mixture to reflux. The azeotropic removal of water via the Dean-Stark trap will visually indicate reaction progress.
- Monitoring (Self-Validation): Monitor the reaction's completion by Thin-Layer Chromatography (TLC), using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the carboxylic acid spot (more polar) and the appearance of a new, less polar product spot confirms progress.

- **Workup:** Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by slowly adding saturated  $\text{NaHCO}_3$  solution until effervescence ceases.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
- **Washing:** Wash the combined organic layers with brine, then dry over anhydrous  $\text{Na}_2\text{SO}_4$ .
- **Concentration:** Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure **benzyl 5-methyl-1H-pyrazole-3-carboxylate**.

## Section 3: Spectroscopic Characterization (Predicted)

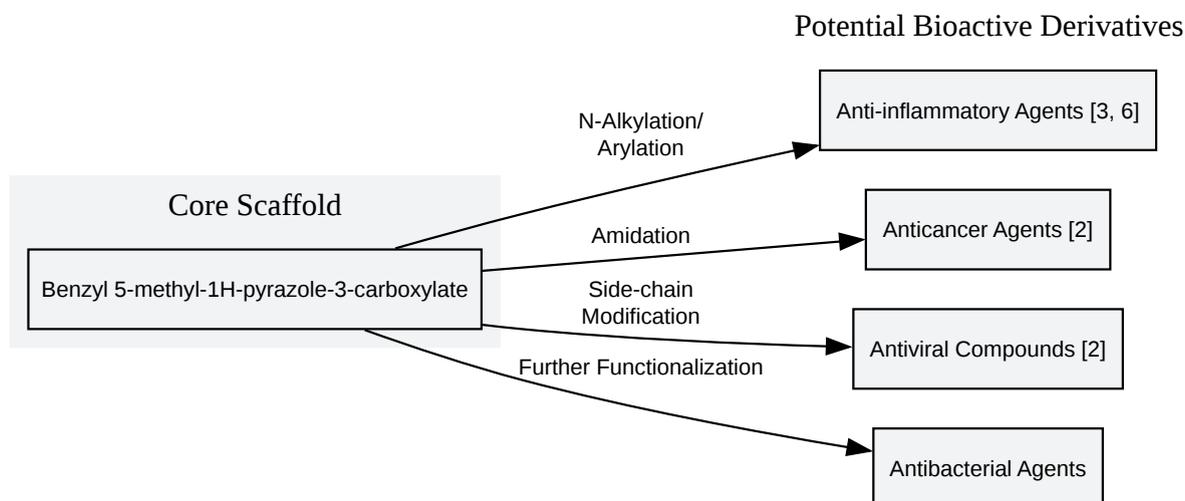
Structural confirmation is paramount. While experimental spectra for this exact molecule are not publicly available, we can reliably predict the key signals based on the structure and data from analogous compounds.<sup>[7][8]</sup>

Table 2: Predicted Spectroscopic Data

Technique	Predicted Signals and Interpretation
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	$\delta$ ~12-13 ppm (br s, 1H): NH proton of the pyrazole ring. $\delta$ ~7.3-7.5 ppm (m, 5H): Aromatic protons of the benzyl group. $\delta$ ~6.5 ppm (s, 1H): C4-H proton of the pyrazole ring. $\delta$ ~5.4 ppm (s, 2H): Methylene (-CH <sub>2</sub> -) protons of the benzyl group. $\delta$ ~2.4 ppm (s, 3H): Methyl (-CH <sub>3</sub> ) protons at the C5 position.
<sup>13</sup> C NMR (100 MHz, CDCl <sub>3</sub> )	$\delta$ ~162 ppm: Ester carbonyl carbon (C=O). $\delta$ ~148 ppm & ~140 ppm: C3 and C5 carbons of the pyrazole ring. $\delta$ ~135 ppm: Quaternary aromatic carbon of the benzyl group. $\delta$ ~128-129 ppm: Aromatic CH carbons of the benzyl group. $\delta$ ~105 ppm: C4 carbon of the pyrazole ring. $\delta$ ~67 ppm: Methylene (-CH <sub>2</sub> -) carbon of the benzyl group. $\delta$ ~12 ppm: Methyl (-CH <sub>3</sub> ) carbon.
FT-IR (ATR, cm <sup>-1</sup> )	~3200-3300 cm <sup>-1</sup> : N-H stretching. ~3100-3000 cm <sup>-1</sup> : Aromatic C-H stretching. ~2950 cm <sup>-1</sup> : Aliphatic C-H stretching. ~1720 cm <sup>-1</sup> : Ester C=O carbonyl stretching (shifted from ~1700 cm <sup>-1</sup> for the parent acid). ~1250 cm <sup>-1</sup> : C-O stretching of the ester.
Mass Spec. (EI)	[M] <sup>+</sup> at m/z = 216: Molecular ion peak. Fragment at m/z = 91: Tropylium cation [C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> , a characteristic fragment for benzyl groups.

## Section 4: Applications in Research and Drug Development

The true value of **Benzyl 5-methyl-1H-pyrazole-3-carboxylate** lies in its potential as a versatile building block for creating novel therapeutic agents. The pyrazole-3-carboxylate moiety is a known pharmacophore found in compounds with a wide range of biological activities.



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Caption: Role as a scaffold for developing diverse bioactive agents.

- **Anti-inflammatory Agents:** Pyrazole derivatives are well-known for their anti-inflammatory properties, most famously exemplified by COX-2 inhibitors.[9] The ester can be hydrolyzed back to the carboxylic acid, which can then be coupled with various amines to create amide libraries for screening.[3]
- **Anticancer and Antiviral Activity:** Numerous pyrazole-3-carboxylate derivatives have been synthesized and tested for their efficacy against various cancer cell lines and viruses.[2] This scaffold provides a robust starting point for developing novel inhibitors of enzymes crucial for pathogen replication or cancer cell proliferation, such as viral proteases.[2]
- **Chemical Probe Development:** The benzyl ester can be readily transformed. For instance, the benzyl group can be removed via hydrogenolysis to unmask the carboxylic acid, which can then be conjugated to fluorescent tags, affinity resins, or other molecules to create chemical probes for target identification and validation studies.

## Section 5: Safety and Handling

As a novel chemical entity, comprehensive toxicological data for **Benzyl 5-methyl-1H-pyrazole-3-carboxylate** is not available. Therefore, it must be handled with the standard precautions applicable to new research chemicals. The safety profile can be inferred from related pyrazole compounds.

- **General Handling:** Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area, preferably a chemical fume hood.
- **Personal Protective Equipment (PPE):** Wear impervious protective clothing, including safety goggles, gloves (nitrile or neoprene), and a lab coat.
- **Hazards (Anticipated):** May cause skin and eye irritation. May be harmful if swallowed or inhaled.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

## Conclusion

**Benzyl 5-methyl-1H-pyrazole-3-carboxylate** is a valuable, yet under-characterized, member of the pyrazole family. With a molecular weight of 216.24 g/mol, it serves as a key synthetic intermediate. This guide provides a robust, scientifically-grounded framework for its synthesis via acid-catalyzed esterification and outlines predictive spectroscopic data for its thorough characterization. Its true potential lies in its utility as a scaffold for the development of novel therapeutics, particularly in the areas of inflammation, oncology, and infectious diseases. Researchers and drug development professionals can leverage the protocols and insights herein to confidently synthesize and utilize this compound in their discovery programs.

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